
Sodium 1-hydroxytetradecane-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-hydroxytetradecane-1-sulphonate is an organic compound with the molecular formula C14H29NaO4S. It is a sodium salt of a sulfonic acid and is commonly used in various industrial and research applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 1-hydroxytetradecane-1-sulphonate can be synthesized through the sulfonation of 1-tetradecanol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group at the desired position on the alkane chain.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where 1-tetradecanol is reacted with sulfur trioxide in a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-hydroxytetradecane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of tetradecanone or tetradecanoic acid.
Reduction: Formation of sodium 1-hydroxytetradecane-1-sulfinate or 1-tetradecanethiol.
Substitution: Formation of various substituted tetradecane derivatives.
Applications De Recherche Scientifique
Sodium 1-hydroxytetradecane-1-sulphonate is utilized in several scientific research fields:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in cell lysis buffers and as a detergent in protein purification protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents, emulsifiers, and wetting agents.
Mécanisme D'action
The mechanism by which sodium 1-hydroxytetradecane-1-sulphonate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from detergents to drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a shorter alkane chain.
Sodium hexadecane-1-sulphonate: Similar structure but with a longer alkane chain, leading to different surfactant properties.
Sodium 1-propene-1-sulphonate: Contains an unsaturated alkane chain, which affects its reactivity and applications.
Uniqueness
Sodium 1-hydroxytetradecane-1-sulphonate is unique due to its specific alkane chain length and the presence of both hydroxyl and sulfonate functional groups. This combination provides distinct surfactant properties and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
93941-93-6 |
|---|---|
Formule moléculaire |
C14H29NaO4S |
Poids moléculaire |
316.43 g/mol |
Nom IUPAC |
sodium;1-hydroxytetradecane-1-sulfonate |
InChI |
InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)19(16,17)18;/h14-15H,2-13H2,1H3,(H,16,17,18);/q;+1/p-1 |
Clé InChI |
WNIGKYDKDYKVIH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






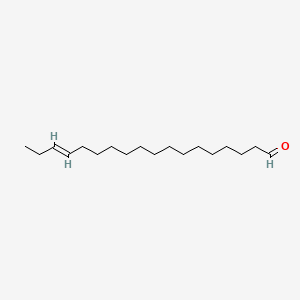
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)

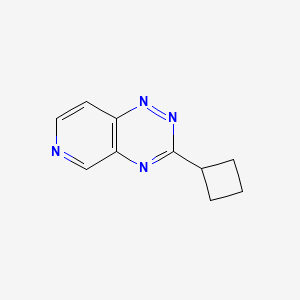
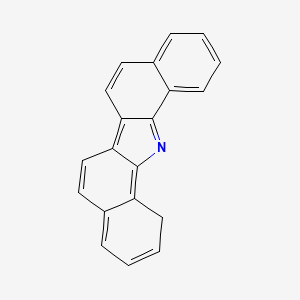

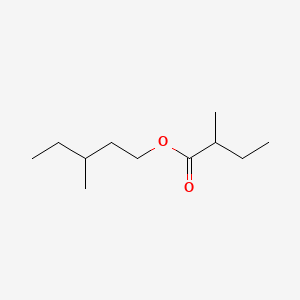
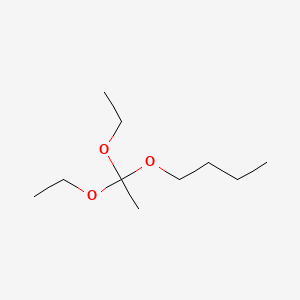
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
